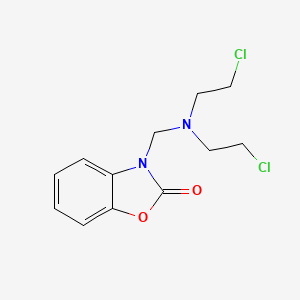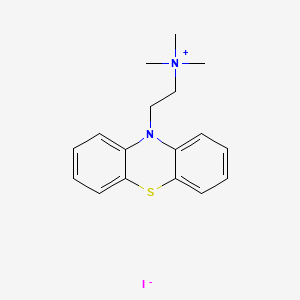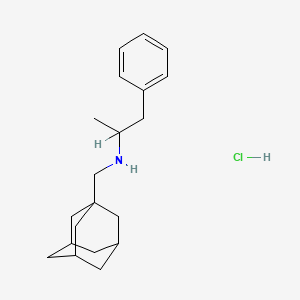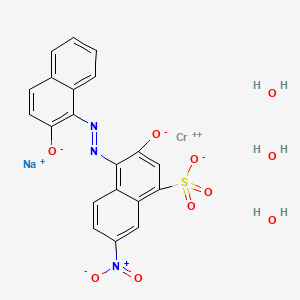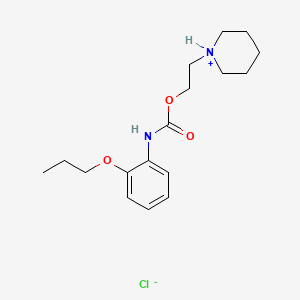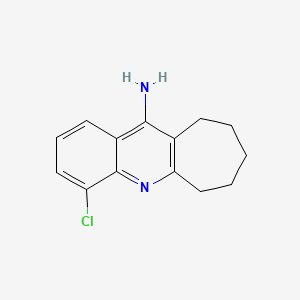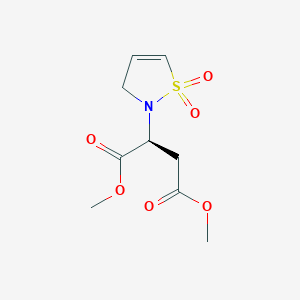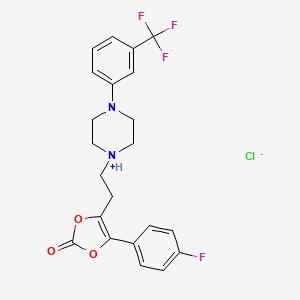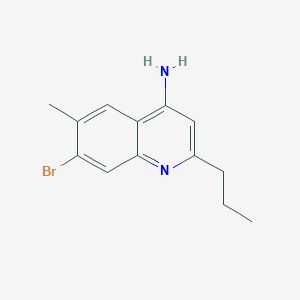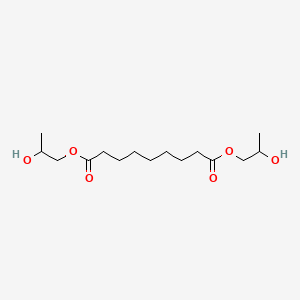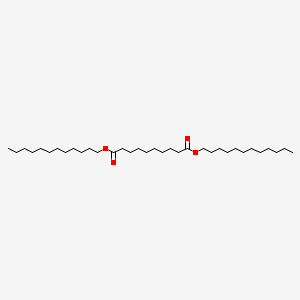
Didodecyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl sebacate is an organic compound with the chemical formula C₃₄H₆₆O₄. It is a diester derived from sebacic acid and dodecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of plastics and synthetic rubbers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didodecyl sebacate is synthesized through the esterification of sebacic acid with dodecanol. The reaction typically involves heating sebacic acid and dodecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Sebacic acid and dodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Transesterification: Another alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Sebacic acid and dodecanol.
Transesterification: A new ester and the original alcohol (dodecanol).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Didodecyl sebacate acts primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and elasticity of the material. This mechanism involves the interaction of the ester groups with the polymer chains, which disrupts the crystalline structure and enhances the material’s flexibility .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer with similar properties but different molecular weight and chain length.
Dibutyl sebacate: A dibutyl ester of sebacic acid, used in similar applications but with different physical properties.
Uniqueness
Didodecyl sebacate is unique due to its longer alkyl chains, which provide superior flexibility and low-temperature performance compared to shorter-chain esters like dibutyl sebacate. Its high molecular weight also contributes to its lower volatility and better resistance to extraction by water and other solvents .
Propiedades
Número CAS |
2432-88-4 |
|---|---|
Fórmula molecular |
C34H66O4 |
Peso molecular |
538.9 g/mol |
Nombre IUPAC |
didodecyl decanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
HIKZOIYUQFYFBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


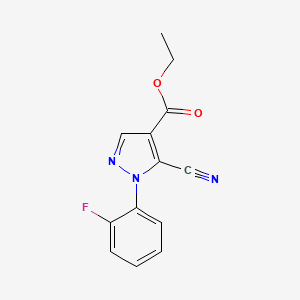
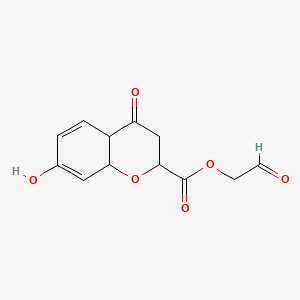
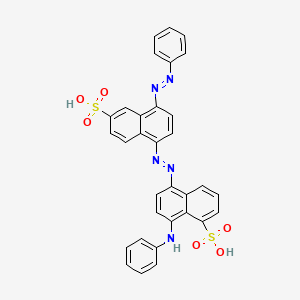
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
